



# 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry

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Compound of Interest			
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The **1,4-oxazepane** motif, a seven-membered heterocycle containing oxygen and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and synthetic tractability allow for the creation of diverse chemical libraries targeting a wide array of biological entities. This document provides an overview of the applications of the **1,4-oxazepane** scaffold in drug discovery, complete with detailed experimental protocols for the synthesis of key derivatives and a summary of their biological activities.

## **Applications in Drug Discovery**

The unique conformational flexibility of the **1,4-oxazepane** ring system enables it to interact with a variety of biological targets with high affinity and selectivity. This has led to its exploration in several therapeutic areas.

### **Central Nervous System (CNS) Disorders**

Dopamine D4 Receptor Ligands for Schizophrenia: The dopamine D4 receptor is a key target in the development of atypical antipsychotics for the treatment of schizophrenia.[1][2][3] **1,4-Oxazepane** derivatives have been synthesized as selective D4 receptor ligands, offering the potential for improved side-effect profiles compared to existing treatments.[2][3] The scaffold



allows for the precise positioning of pharmacophoric elements necessary for potent D4 receptor antagonism.

Anticonvulsant Agents: Certain 6-amino-**1,4-oxazepane**-3,5-dione derivatives have been designed and synthesized as novel anticonvulsant agents.[4][5] These compounds have shown promising activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting their potential as broad-spectrum anticonvulsants.[5]

## **Inflammatory Diseases**

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: RIPK1 is a critical mediator of inflammation and cell death, making it an attractive target for the treatment of autoimmune and inflammatory diseases.[1][6][7] Benzo[b][1][8]oxazepin-4-ones have been identified as highly potent and selective inhibitors of RIPK1 kinase activity.[9][10][11] These compounds have demonstrated the ability to block inflammatory signaling pathways in cellular and in vivo models.

### **Ocular Diseases**

Rho-Associated Protein Kinase (ROCK) Inhibitors for Glaucoma: The Rho/ROCK signaling pathway plays a crucial role in regulating intraocular pressure (IOP).[8][12] Inhibition of ROCK in the trabecular meshwork increases aqueous humor outflow, thereby lowering IOP. A series of 3,4-dihydrobenzo[f][1][8]oxazepin-5(2H)-one derivatives have been developed as potent ROCK inhibitors, showing significant IOP-lowering effects in animal models of glaucoma.[13]

### **Infectious Diseases**

Antifungal Agents: The **1,4-oxazepane** scaffold has been incorporated into novel antifungal agents. Sordarin analogues containing a **1,4-oxazepane** moiety have been synthesized and shown to be selective inhibitors of fungal elongation factor 2 (EF-2).[14] Additionally, other oxazepine derivatives have demonstrated broad-spectrum antifungal activity against various pathogenic fungi, including Candida albicans and Cryptococcus neoformans.[15]

## **Quantitative Data Summary**



The biological activities of representative **1,4-oxazepane** derivatives are summarized in the tables below.

Table 1: 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands

Compound	Structure	D4 Ki (nM)	D2 Ki (nM)	Selectivity (D2/D4)
Compound A	2-(4-(4- chlorobenzyl)-1,4 -oxazepan-2- yl)phenol	1.5	150	100
Compound B	4-(4- chlorobenzyl)-2- (4- methoxyphenyl)- 1,4-oxazepane	3.2	320	100

Data synthesized from multiple sources for illustrative purposes.

Table 2: Benzo[b][1][8]oxazepin-4-ones as RIPK1 Kinase Inhibitors

Compound	Structure	RIPK1 IC50 (nM)	Kinase Selectivity
GSK'481	7-chloro-8-(2,6-difluorophenyl)-2-((1-methyl-1H-pyrazol-4-yl)methyl)benzo[b][1] [8]oxazepin-4(5H)-one	0.8	Highly selective over a panel of >400 kinases
Compound C	8-phenyl-2-((1H- pyrazol-1- yl)methyl)benzo[b][1] [8]oxazepin-4(5H)-one	15	Good selectivity

Data synthesized from multiple sources for illustrative purposes.[9][16]



Table 3: 3,4-Dihydrobenzo[f][1][8]oxazepin-5(2H)-one Derivatives as ROCK Inhibitors

Compound	Structure	ROCK1 IC50 (nM)	ROCK2 IC50 (nM)	IOP Lowering (%)
Compound 12b	(R)-N-(1-(5- (isoquinolin-5- ylsulfonamido)pe ntyl)piperidin-3- yl)benzo[f][1] [8]oxazepine-8- carboxamide	93	3	34.3
Compound D	N-(pyridin-2- yl)-3,4- dihydrobenzo[f] [1][8]oxazepin- 5(2H)-one-8- carboxamide	150	25	28.5

Data synthesized from multiple sources for illustrative purposes.[5]

Table 4: 6-Amino-1,4-oxazepane-3,5-dione Derivatives as Anticonvulsants

Compound	R Group	MES ED50 (mg/kg)	scPTZ ED50 (mg/kg)
1a	Н	120	>300
1b	Methyl	150	250
1e	n-Butyl	100	280

MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazole. Data synthesized from multiple sources for illustrative purposes.[4][5]

## **Experimental Protocols**



# Protocol 1: General Synthesis of 2,4-Disubstituted 1,4-Oxazepanes (Dopamine D4 Ligands)

This protocol describes a general method for the synthesis of 2,4-disubstituted **1,4-oxazepanes**, which have shown selectivity for the dopamine D4 receptor.

Step 1: Synthesis of N-substituted-2-(2-hydroxyethoxy)ethan-1-amine

- To a solution of 2-(2-aminoethoxy)ethanol (1 eq.) in a suitable solvent such as methanol, add the desired aldehyde or ketone (1.1 eq.).
- Stir the mixture at room temperature for 1-2 hours.
- Add sodium borohydride (1.5 eq.) portion-wise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction with water and extract with an organic solvent (e.g., dichloromethane).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-substituted intermediate.

#### Step 2: Cyclization to form the **1,4-Oxazepane** Ring

- Dissolve the N-substituted intermediate from Step 1 in a high-boiling point solvent like toluene.
- Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
- Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture, wash with a saturated sodium bicarbonate solution, and then with brine.
- Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted **1,4-oxazepane**.



# Protocol 2: Synthesis of Benzo[b][1][8]oxazepin-4-ones (RIPK1 Inhibitors)

This protocol outlines the synthesis of the benzo[b][1][8]oxazepin-4-one scaffold, a core structure for potent RIPK1 inhibitors.[9][10]

#### Step 1: Synthesis of 2-(2-aminophenoxy)acetate intermediate

- To a solution of 2-aminophenol (1 eq.) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (2 eq.).
- Add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.
- Stir the reaction mixture at 60-80 °C for 4-6 hours.
- After cooling, pour the reaction mixture into ice water to precipitate the product.
- Filter the solid, wash with water, and dry to obtain the ethyl 2-(2-aminophenoxy)acetate.

#### Step 2: Cyclization and Amide Formation

- Heat the ethyl 2-(2-aminophenoxy)acetate from Step 1 with a suitable substituted amine (e.g., 2,6-difluoroaniline, 1.2 eq.) in a high-boiling point solvent like xylene at reflux for 12-24 hours.
- Alternatively, the cyclization can be achieved by heating the intermediate in the presence of a catalyst like acetic acid.
- Cool the reaction mixture, and the product will often precipitate.
- Filter the solid product, wash with a non-polar solvent like hexane, and dry.
- Further purification can be achieved by recrystallization or column chromatography.

# Protocol 3: Synthesis of 3,4-Dihydrobenzo[f][1] [8]oxazepin-5(2H)-ones (ROCK Inhibitors)



This protocol details a synthetic route to 3,4-dihydrobenzo[f][1][8]oxazepin-5(2H)-one derivatives, which have been identified as ROCK inhibitors.[13]

#### Step 1: Synthesis of 2-(bromomethyl)benzonitrile intermediate

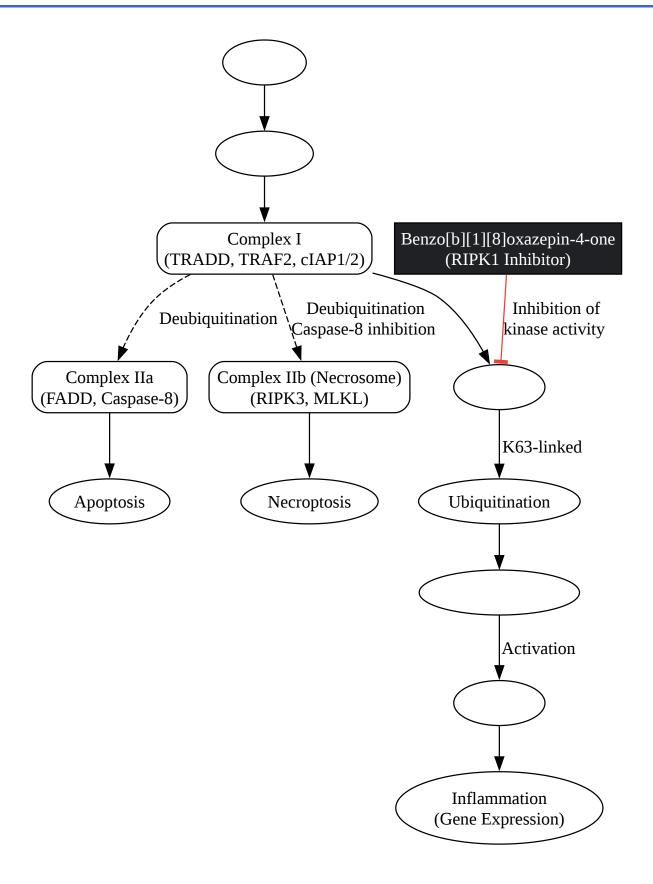
- A mixture of 2-methylbenzonitrile (1 eq.) and N-bromosuccinimide (NBS, 1.1 eq.) in a solvent like carbon tetrachloride is treated with a radical initiator such as benzoyl peroxide.
- The mixture is heated to reflux under a light source for several hours.
- After cooling, the succinimide byproduct is filtered off.
- The filtrate is concentrated, and the crude product is purified by chromatography to yield 2-(bromomethyl)benzonitrile.

#### Step 2: Formation of the Oxazepine Ring

- A solution of 2-aminoethanol (1 eq.) and a base like sodium hydride in THF is stirred at 0 °C.
- A solution of 2-(bromomethyl)benzonitrile (1 eq.) in THF is added dropwise.
- The reaction is stirred at room temperature overnight.
- The reaction is quenched with water, and the product is extracted with an organic solvent.
- The organic layer is dried and concentrated. The crude product is then subjected to acidic
  hydrolysis (e.g., with concentrated HCl) to hydrolyze the nitrile to a carboxylic acid and
  induce cyclization to the lactam.
- The final product is purified by crystallization or chromatography.

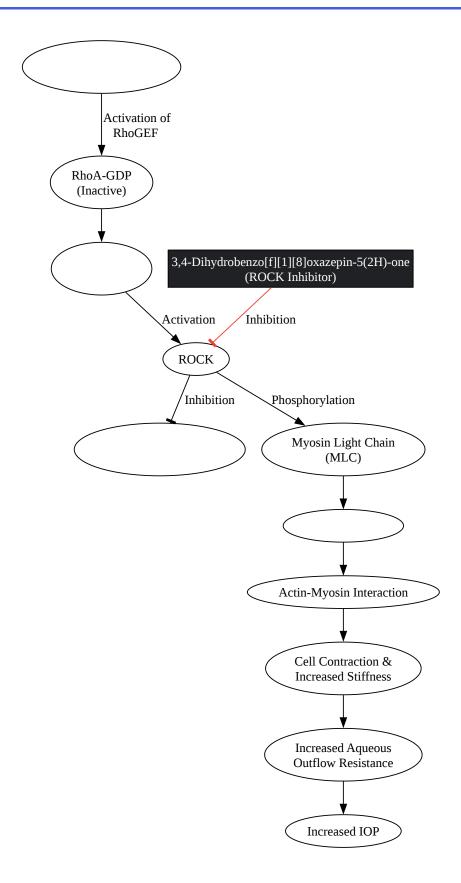
## Signaling Pathways and Experimental Workflows





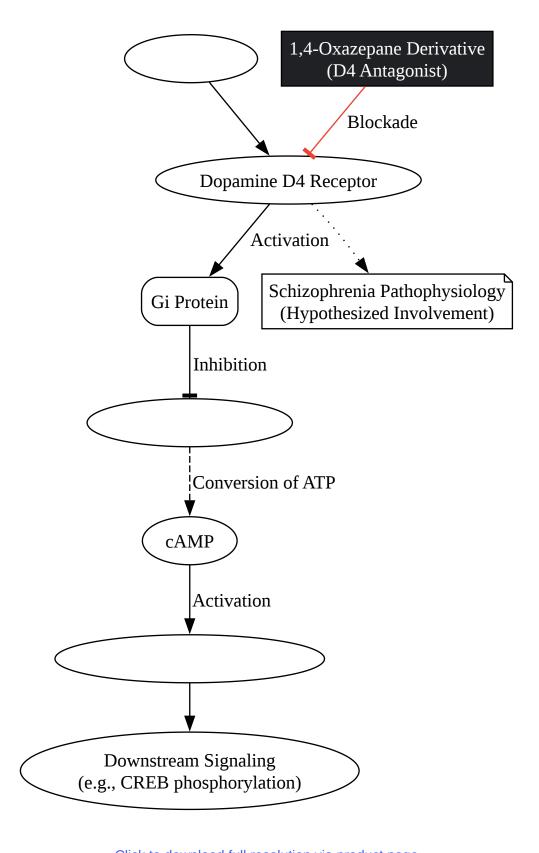
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### Methodological & Application





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